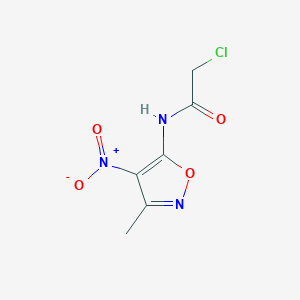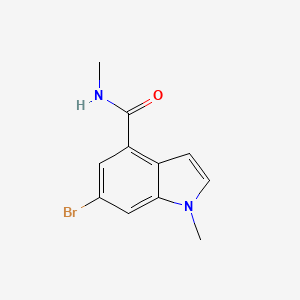
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound that features a carbazole moiety, a nitrophenyl group, and a phenylacetate ester. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Derivative: The carbazole moiety is synthesized through a series of reactions involving the functionalization of carbazole at specific positions.
Esterification: The final step involves the esterification of the phenylacetate group using reagents such as methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with electron-rich sites, facilitating charge transfer processes. The nitrophenyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethyl-9H-carbazole: Similar in structure but lacks the nitrophenyl and phenylacetate groups.
3,6-Dimethyl-9H-carbazole: Another carbazole derivative with different substitution patterns.
9-Methyl-9H-carbazole: A simpler carbazole derivative with a single methyl group substitution.
Uniqueness
Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate is unique due to its combination of a carbazole moiety, a nitrophenyl group, and a phenylacetate ester. This unique structure imparts distinct optoelectronic properties and reactivity, making it valuable for specific applications in optoelectronics and medicinal chemistry .
Eigenschaften
Molekularformel |
C27H20N2O4 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C27H20N2O4/c1-33-27(30)26(18-9-3-2-4-10-18)19-15-16-24(29(31)32)25(17-19)28-22-13-7-5-11-20(22)21-12-6-8-14-23(21)28/h2-17,26H,1H3 |
InChI-Schlüssel |
WRFFPASSLHCGAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)



![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)



![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)


